Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate is derived through hierarchical prioritization of functional groups and substituents. The parent structure is benzo[d]thiazole , a bicyclic system comprising a benzene ring fused to a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms). Numeric locants assign positions to substituents:
- 4,7-Dimethyl groups : Methyl substituents at positions 4 and 7 of the benzo[d]thiazole ring.
- Methylamino group : A methyl-substituted amine at position 2 of the benzo[d]thiazole.
- Acetamido linker : An acetamide group (-NH-C(O)-CH2-) bridging the benzo[d]thiazole to a thiazole ring.
- Ethyl ester : A terminal ethoxycarbonyl group (-COOCH2CH3) at position 4 of the secondary thiazole.
The name adheres to IUPAC Rule C-514.1 for heterocyclic compounds, prioritizing the benzo[d]thiazole system as the parent hydrocarbon and sequentially describing substituents from highest to lowest priority.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-5-26-15(25)8-13-10-27-18(20-13)21-14(24)9-23(4)19-22-16-11(2)6-7-12(3)17(16)28-19/h6-7,10H,5,8-9H2,1-4H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCYQNURLYZTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate typically involves multi-step organic synthesis
Preparation of 4,7-dimethylbenzo[d]thiazole: This can be synthesized by the cyclization of 2-amino-4,7-dimethylbenzoic acid with sulfur and a suitable dehydrating agent.
Formation of the thiazole ring: The benzo[d]thiazole derivative is then reacted with chloroacetic acid and thiourea under basic conditions to form the thiazole ring.
Functionalization: The resulting compound is further reacted with ethyl bromoacetate in the presence of a base to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the benzo[d]thiazole moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate can potentially be evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that modifications in the thiazole structure can enhance antimicrobial potency, making it a candidate for further exploration in this area .
2. Anticancer Potential
The compound's structural characteristics suggest it may possess anticancer properties. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism often involves interference with cellular pathways critical for cancer cell survival .
3. Anti-inflammatory Effects
There is growing interest in the anti-inflammatory potential of thiazole derivatives. This compound may be investigated for its ability to modulate inflammatory responses, similar to other derivatives that have demonstrated significant activity in preclinical models .
Synthesis and Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Thiazole Rings : Utilizing appropriate precursors such as benzothiazoles and thioamide derivatives under controlled conditions.
- Amidation Reactions : The introduction of acetamido groups can be achieved through reaction with acetic anhydride or acetyl chloride under basic conditions.
- Esters Formation : The final step often involves esterification reactions using ethyl acetate or similar reagents to yield the target compound .
Case Studies and Research Findings
A comprehensive review of existing literature reveals several case studies where similar compounds have been synthesized and tested:
| Study | Compound | Biological Activity | Methodology |
|---|---|---|---|
| Azzam et al., 2024 | Ethyl 2-benzothiazolyl acetate | Antimicrobial and anti-inflammatory | Synthesis via thiazole derivatives |
| PMC Study, 2019 | N-(4-bromophenyl)-thiazol derivatives | Anticancer activity against MCF7 cells | Sulforhodamine B assay |
| EvitaChem Research | N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-sulfonamide derivatives | Potential therapeutic applications | Microwave-assisted synthesis |
These findings underline the importance of structural modifications in enhancing biological activities, suggesting that this compound could be a valuable addition to the library of thiazole-based compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzo[d]thiazole moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole/Quinazolinone Core
- Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate (): Replaces the dimethylbenzothiazole group with a quinazolinone-thioacetyl unit. Impact: Quinazolinones are associated with kinase inhibition and analgesic activity, contrasting with benzothiazoles’ anticancer focus . Synthesis: Derived from anthranilic acid via cyclization and alkylation steps, differing from the target compound’s benzothiazole-based synthesis .
Methoxyimino vs. Methylamino Linkers
- Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (): Features a methoxyimino group instead of the methylamino-acetamide linker. Crystallography: Dihedral angles between thiazole and ester groups (87.33°) suggest distinct conformational stability compared to the target compound .
Thioacetamide vs. Acetamide Linkages
- Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate (): Replaces the acetamide with a thioacetamide group.
Polar Functional Groups: Morpholine Sulfonyl vs. Dimethylbenzothiazole
- Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate (): Incorporates a morpholine sulfonyl benzamido group. Impact: The sulfonyl and morpholine groups enhance hydrophilicity, improving aqueous solubility compared to the lipophilic dimethylbenzothiazole in the target compound .
Structural and Physicochemical Properties
- Crystallography : The target compound’s benzothiazole-thiazole structure may exhibit planar aromatic rings with dihedral angles similar to those in (44.20° between ester groups), influencing packing efficiency and stability .
- Solubility: The dimethylbenzothiazole group confers lipophilicity, whereas morpholine sulfonyl () or methoxyimino () groups enhance polarity .
Biological Activity
Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 418.5 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃S₂ |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1351609-34-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the benzothiazole core followed by the introduction of the ethyl acetate group through acylation reactions.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Research has demonstrated that benzothiazole derivatives possess anticancer properties. A study involving docking simulations indicated that these compounds could effectively bind to cancer-related targets, potentially inhibiting tumor growth . In vitro assays have shown that certain derivatives can induce apoptosis in cancer cells, highlighting their therapeutic potential.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in various models, suggesting that they could be beneficial in treating inflammatory diseases .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular responses.
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
- Antibacterial Activity : A study tested several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications to the benzothiazole ring significantly enhanced antibacterial potency .
- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as alternative treatments .
- Anti-inflammatory Testing : Research involving animal models showed that a related compound reduced edema and inflammatory markers significantly when administered during acute inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
